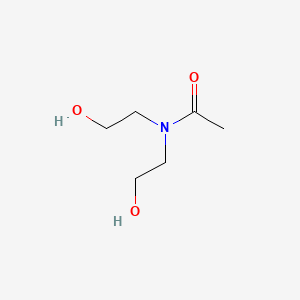

N,N-bis(2-hydroxyethyl)acetamide

Descripción general

Descripción

“N,N-bis(2-hydroxyethyl)acetamide” is an organic compound with the molecular formula C6H13NO4 . It has an average mass of 163.172 Da and a monoisotopic mass of 163.084457 Da . It is also known by other names such as 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide and Glycolamide, N,N-bis(2-hydroxyethyl)- .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N,N-bis-(2-hydroxyethyl)oleamide was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics were evaluated at 140°C and found to follow a first-order reaction rate .Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The SMILES representation of the molecule is C(CO)N(CCO)C(=O)CO .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 388.3±37.0 °C at 760 mmHg, and a flash point of 188.6±26.5 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 81 Å2 .Aplicaciones Científicas De Investigación

1. NMR Spectroscopy Studies

N,N-bis(2-hydroxyethyl)acetamide exhibits restricted rotation around the amide bond, as shown in both 1H and 13C NMR spectra. A study by Aitken, Smith, and Wilson (2016) using variable temperature in CD3SOCD3 demonstrated this property, estimating the free energy barrier to rotation as 75.6 ± 0.2 kJ mol−1. This characteristic makes it a subject of interest in NMR spectroscopy research (Aitken, Smith, & Wilson, 2016).

2. Chemical Synthesis

This compound plays a role in chemical synthesis. Huang and Feng (2016) described its use in the synthesis of dipeptides, highlighting its efficiency under mild conditions and ease of purification. This application demonstrates its utility in the preparation of biochemically significant compounds (Huang & Feng, 2016).

3. Lithium Ion Extraction

The compound has been explored in the extraction of lithium ions from salt lake brine. Li et al. (2016) investigated its kinetics and mechanism in this context, finding that the extraction process is influenced by diffusion and occurs at the interfacial area. This research suggests potential applications in lithium resource recovery, which is increasingly important due to rising demand for lithium (Li et al., 2016).

4. Infrared Spectroscopy

The state of this compound nanoparticles in sodium bis(2-ethylhexyl) sulfosuccinate reversed micelles was investigated using Fourier transform infrared spectroscopy by Ruggirello and Turco Liveri (2003). This study provides insights into the interactions and structural changes of the compound in specific environments, relevant for material science and nanotechnology (Ruggirello & Turco Liveri, 2003).

5. Silylation in Organic Synthesis

The silylation of poly-L-lysine hydrobromide with this compound to improve its solubility in apolar organic solvents was explored by Beauregard et al. (2001). This modification allows for new processing and application possibilities in polymer science, particularly for biomedical applications (Beauregard, Hu, Grainger, & James, 2001).

6. Potential in Pesticide Development

New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to this compound, have been characterized as potential pesticides. This highlights the compound's relevance in developing new agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2009).

Safety and Hazards

“N,N-bis(2-hydroxyethyl)acetamide” is associated with certain safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

N,N-bis(2-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(10)7(2-4-8)3-5-9/h8-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSWCWIUAZSBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7435-67-8 | |

| Record name | N,N-bis(2-hydroxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2725870.png)

![1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725873.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)